

Introduction: The Role of Hexylboronic Acid in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Hexylboronic Acid

Cat. No.: B098045

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Hexylboronic acid, with its simple yet versatile structure, serves as a vital building block in fields ranging from organic synthesis to drug development. As a member of the organoborane class, its chemistry is dominated by the electron-deficient boron atom, which imparts unique Lewis acidity and the remarkable ability to form reversible covalent bonds with diols.^{[1][2]} This property is fundamental to its application in glucose sensing, bioconjugation, and the design of targeted therapeutics.^{[3][4]}

Unlike its more studied arylboronic acid counterparts, the n-hexyl aliphatic chain gives the molecule a distinct amphiphilic character, influencing its solubility, stability, and interaction with biological systems. This guide provides an in-depth exploration of the core physicochemical properties of **hexylboronic acid**, offering both quantitative data and the experimental context necessary for its effective application in research and development.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound begins with its structure and basic physical constants. These parameters govern its behavior in both storage and application.

Hexylboronic acid is a white, flaky solid under standard conditions.^{[5][6]}

Data Summary: Key Physicochemical Properties

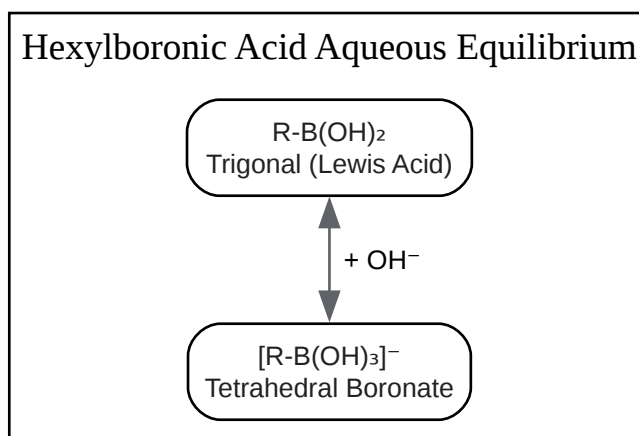
The following table consolidates the essential physical and chemical properties of **hexylboronic acid** from various chemical data repositories.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₅ BO ₂	[5][7][8]
Molecular Weight	129.99 g/mol	[5][7][8]
Appearance	White to off-white flakes/powder	[5][6]
Melting Point	88-90 °C	[5][7][9]
Boiling Point	226.5 ± 23.0 °C (Predicted)	[5][7]
Density	0.899 - 0.9 g/cm ³ (Predicted)	[5][7]
Flash Point	90.8 °C	[5][7]
LogP (Octanol/Water)	2.49	[7]

Acidity and Aqueous Equilibria

The functionality of boronic acids is intrinsically linked to their behavior in aqueous solutions. **Hexylboronic acid** acts as a weak Lewis acid, not a Brønsted-Lowry acid. The boron atom accepts a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process.[1][10] This equilibrium is central to its use in sensors and for interaction with biological nucleophiles like serine residues in enzymes.[11]

The acidity is quantified by the pKa, which for **hexylboronic acid** is predicted to be approximately 10.35.[5] This value is influenced by the electron-donating nature of the hexyl group, which slightly decreases the Lewis acidity of the boron center compared to arylboronic acids.[2]



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Caption: Equilibrium between trigonal **hexylboronic acid** and its tetrahedral boronate form in water.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for empirically verifying the pKa of **hexylboronic acid**. The principle involves titrating a solution of the acid with a strong base and monitoring the pH change.

Expertise & Causality: Potentiometric titration is chosen for its direct measurement of proton activity (pH) as a function of added base, allowing for a precise determination of the half-equivalence point, where pH equals pKa. It is crucial to use deionized, CO₂-free water to prevent interference from carbonic acid.

Methodology:

- Preparation: Prepare a 0.01 M solution of **hexylboronic acid** in CO₂-free deionized water. A co-solvent like methanol may be used if solubility is a concern, though this can slightly alter the apparent pKa.
- Calibration: Calibrate a pH meter using standard buffers (e.g., pH 7.00, 10.00, 12.00) at the desired experimental temperature (e.g., 25 °C).

- **Titration Setup:** Place a known volume (e.g., 50 mL) of the **hexylboronic acid** solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.
- **Titration:** Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.
- **Data Collection:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Analysis:** Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the curve.

Solubility Profile

The solubility of **hexylboronic acid** is dictated by its amphiphilic nature, possessing a nonpolar six-carbon alkyl chain and a polar boronic acid head group. This dual character allows for solubility in a range of solvents.

- **Water:** Moderately soluble, reported as 2.5 g/100 mL.^{[5][7]} This is sufficient for many biological applications but can be a limiting factor at higher concentrations.
- **Organic Solvents:** Readily soluble in polar organic solvents like methanol.^[5] Its solubility is generally high in ethers and ketones but low in nonpolar hydrocarbon solvents.^[12]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining the solubility of a compound in a specific solvent.

Expertise & Causality: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute, providing a true measure of saturation solubility. Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

Methodology:

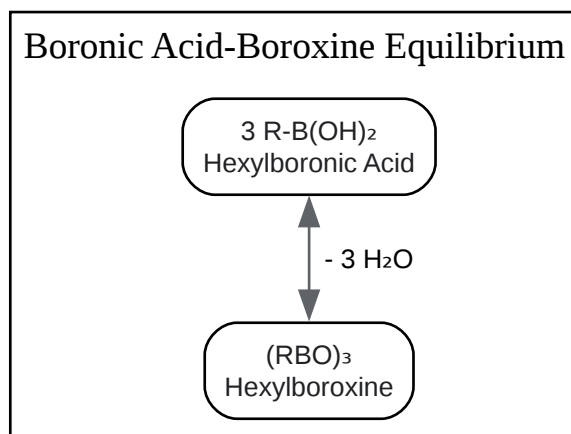
- **Preparation:** Add an excess amount of solid **hexylboronic acid** to a known volume of the solvent of interest (e.g., water, methanol, chloroform) in a sealed, airtight flask. The excess solid ensures that saturation is achieved.
- **Equilibration:** Agitate the flask in a temperature-controlled shaker or water bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
- **Sampling:** Carefully withdraw a precise volume of the clear, saturated supernatant.
- **Quantification:** Analyze the concentration of **hexylboronic acid** in the supernatant using a validated analytical technique, such as HPLC with UV detection or mass spectrometry.
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Stability and Handling

While generally stable, **hexylboronic acid** requires careful handling and storage due to two primary sensitivities: dehydration and oxidation.

- **Dehydration to Boroxine:** Like many boronic acids, **hexylboronic acid** can lose water to form a cyclic trimeric anhydride known as a boroxine.^[1] This is a reversible equilibrium process. The presence of varying amounts of this anhydride is common in commercial samples.^{[8][13]}
- **Air and Moisture Sensitivity:** It is described as air-sensitive and hygroscopic.^{[5][13]} This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.^{[5][7]} Recommended storage conditions range from 0-6 °C to freezer storage under -20°C.^{[5][7]}
- **Oxidative Stability:** Boronic acids can be susceptible to oxidation, particularly in biological contexts where reactive oxygen species are present.^[14] While alkylboronic acids are

generally more stable than their aryl counterparts, this potential degradation pathway should be considered in experimental design.



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Caption: Reversible dehydration of **hexylboronic acid** to its cyclic boroxine anhydride.

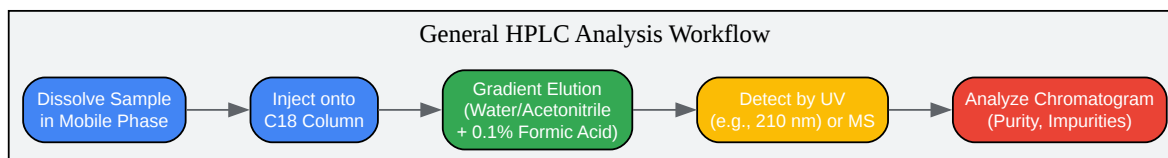
Analytical Characterization and Purification

Ensuring the purity and identity of **hexylboronic acid** is critical for reproducible research. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

Workflow: Purity Analysis by Reverse-Phase HPLC

This workflow outlines a general approach for separating **hexylboronic acid** from potential impurities, including its boroxine anhydride.

Expertise & Causality: Reverse-phase HPLC is ideal for separating compounds based on hydrophobicity. The hexyl chain provides sufficient retention on a C18 column. An acidic mobile phase is often used to suppress the ionization of the boronic acid group, leading to sharper peaks and better-defined retention times. MaxPeak™ Premier columns can be beneficial as they reduce secondary interactions between the boronic acid and the metal surfaces of the column hardware.^[15]



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- To cite this document: BenchChem. [Introduction: The Role of Hexylboronic Acid in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098045#fundamental-physicochemical-properties-of-hexylboronic-acid]

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